1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a spirocyclic structure with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the indole moiety via a coupling reaction.
- Final functionalization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of scalable reaction conditions.
- Implementation of efficient purification techniques such as chromatography or crystallization.
- Ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The indole moiety is known to be present in many bioactive compounds, suggesting possible applications in drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with indole structures have been found to exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, the compound may find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione include other spirocyclic compounds and indole derivatives. Examples include:
- Spiro[3.5]nonane derivatives.
- Indole-2-carboxylic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure with an indole moiety. This dual structural feature may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-17(2)23-10-18(11-24-17)8-20(9-18)16(22)15(21)13-7-19-14-6-4-3-5-12(13)14/h3-7,19H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSARXWHGQKDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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